molecular formula C22H24N4O2 B10981885 N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10981885
M. Wt: 376.5 g/mol
InChI Key: TZEMXUGUVOCIPY-UHFFFAOYSA-N
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Description

Phthalazinone benzylpiperidinylacetamide , is a synthetic organic compound. Its chemical structure consists of a phthalazinone core with a benzylpiperidine moiety attached to the acetamide group. This compound has attracted scientific interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide. One common approach involves the condensation of 1-benzylpiperidin-4-amine with phthalazinone in the presence of appropriate reagents. The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dichloromethane).

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, purification techniques, and scalability considerations are essential for industrial implementation.

Chemical Reactions Analysis

Reactivity:: N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical transformations:

    Oxidation: It may be oxidized to form an N-oxide derivative.

    Reduction: Reduction of the phthalazinone ring could yield a tetrahydrophthalazinone analog.

    Substitution: The benzylpiperidine group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., alkyl halides, amines) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

Major Products:: The specific products depend on reaction conditions, regioselectivity, and stereochemistry. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties, including receptor binding affinity and drug-like properties.

    Neuroscience: Investigation of its effects on neuronal receptors and neurotransmitter systems.

    Anticancer Research: Evaluation of its cytotoxicity and antiproliferative activity.

    Drug Development: Designing derivatives with improved efficacy and reduced side effects.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential molecular targets include receptors (e.g., dopamine, serotonin, opioid), ion channels, or enzymes. Further studies are needed to elucidate its cellular pathways and downstream effects.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide stands out due to its unique combination of a phthalazinone scaffold and a benzylpiperidine group. Similar compounds include other piperidine derivatives and phthalazinone analogs.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H24N4O2/c27-21(16-26-22(28)20-9-5-4-8-18(20)14-23-26)24-19-10-12-25(13-11-19)15-17-6-2-1-3-7-17/h1-9,14,19H,10-13,15-16H2,(H,24,27)

InChI Key

TZEMXUGUVOCIPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)CC4=CC=CC=C4

Origin of Product

United States

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